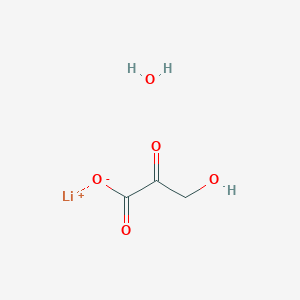

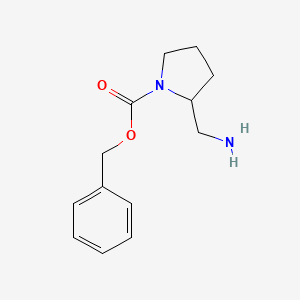

![molecular formula C₂₂H₁₉Cl₄NO₁₁ B1142132 [(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate CAS No. 174356-26-4](/img/structure/B1142132.png)

[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, also known as [(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₂₂H₁₉Cl₄NO₁₁ and its molecular weight is 615.2. The purity is usually 95%.

BenchChem offers high-quality [(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photoinduced RNA Interference

This compound can be utilized in the development of photoinducible RNA interference (RNAi) technologies. By incorporating 2′-deoxy-2′-fluoro substitutions into nucleic acids, researchers can create siRNAs that are activated by light exposure . This allows for precise spatial and temporal control over gene silencing, which is particularly useful for in vivo studies where targeted gene regulation is required.

Enhanced Stability of siRNAs

The chemical structure of this compound contributes to the enhanced stability of siRNAs against enzymatic degradation . This stability is crucial for therapeutic applications where the siRNA needs to remain intact long enough to exert its intended effect without being prematurely broken down by nucleases.

Safety Profile in Therapeutics

Safety is a paramount concern in therapeutic applications. The 2′-deoxy-2′-fluoro nucleotides derived from this compound have been evaluated for safety, showing low and transient exposure in biological systems, which supports their use in designing metabolically stabilized therapeutic siRNAs .

Targeted Drug Delivery

The compound’s derivatives can be conjugated to ligands such as N-acetylgalactosamine (GalNAc) for targeted delivery to specific cells, like hepatocytes . This targeted approach can significantly improve the efficacy of drugs by ensuring that they reach the intended site of action.

Mitochondrial DNA Impact Assessment

In drug development, assessing the impact on mitochondrial DNA is essential. Studies have shown that at high concentrations, 2′-deoxy-2′-fluoro nucleosides can affect cell viability and mitochondrial DNA, although these effects are typically not observed at concentrations achieved in vivo .

Stereoselective Synthesis of Deoxy Glycosides

The compound plays a role in the stereoselective synthesis of deoxy glycosides, which is a critical process in the creation of various bioactive molecules and pharmaceuticals . The ability to control the stereochemistry in the synthesis of glycosides is vital for the development of drugs with specific desired activities.

Enzymatic Resistance Improvement

Modifications involving this compound can improve the resistance of nucleic acids to enzymatic degradation. This is particularly beneficial for therapeutic nucleic acids that require a longer duration within the biological system to achieve their therapeutic goals .

Photocaging Techniques

The compound can be used in photocaging, where a photolabile group is attached to a bioactive molecule, rendering it inactive until exposed to light. This technique offers control over the activation of therapeutics, allowing for localized treatment and reducing systemic side effects .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl4NO11/c1-6(28)34-5-10-18(35-7(2)29)19(36-8(3)30)17(22(38-10)37-9(4)31)27-20(32)11-12(21(27)33)14(24)16(26)15(25)13(11)23/h10,17-19,22H,5H2,1-4H3/t10-,17-,18-,19-,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJWAARTNUUTKR-XCRQVKOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl4NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2-(tetrachlorophthalimido)-d- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

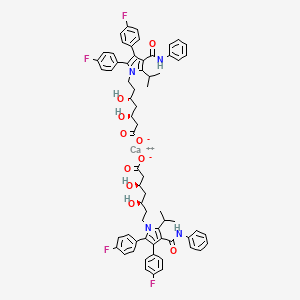

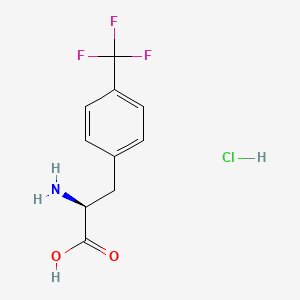

![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)

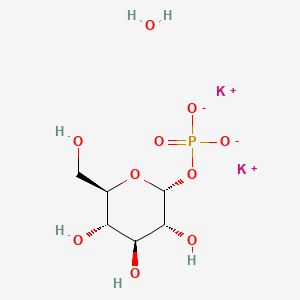

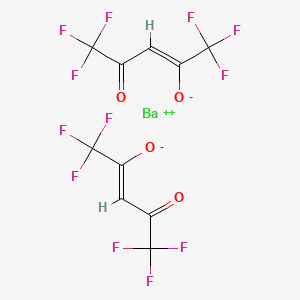

![[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1142060.png)

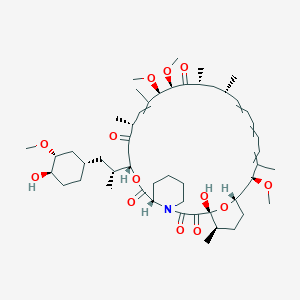

![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)